7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Historical Context and Significance of Azaindole Systems in Heterocyclic Chemistry
Heterocyclic chemistry, a cornerstone of organic chemistry, has a rich history intertwined with the discovery and development of pharmaceuticals and other biologically active compounds. acs.org Within this broad domain, azaindoles, also known as pyrrolopyridines, represent a noteworthy class of compounds. rsc.org These structures are bioisosteres of indole (B1671886), a ubiquitous scaffold in natural products and medicinal agents. The replacement of a carbon atom in the benzene (B151609) ring of indole with a nitrogen atom to form an azaindole imparts distinct electronic properties and hydrogen bonding capabilities. nih.gov This seemingly subtle change can have profound effects on a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
Historically, the synthesis and study of azaindoles have been driven by the desire to create novel analogs of known bioactive indoles with improved therapeutic properties. Over the decades, a variety of synthetic methodologies have been developed to access the different isomers of the azaindole core, allowing for extensive structure-activity relationship (SAR) studies. rsc.org The versatility of the azaindole scaffold has led to its incorporation into a wide range of compounds targeting diverse biological pathways.
The Pyrrolo[3,2-c]pyridine Core: Structural Features and Research Relevance
The pyrrolo[3,2-c]pyridine core is one of the isomeric forms of azaindole and is characterized by the specific fusion of the pyrrole (B145914) and pyridine (B92270) rings. This arrangement creates a unique electronic distribution and steric environment that influences how the molecule interacts with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.
The research relevance of the pyrrolo[3,2-c]pyridine core is underscored by its presence in numerous compounds investigated for a variety of therapeutic applications. nih.gov A significant area of focus has been the development of kinase inhibitors, as the pyrrolo[3,2-c]pyridine scaffold can mimic the purine (B94841) ring of ATP, enabling it to bind to the ATP-binding site of kinases. acs.org This has led to the discovery of potent inhibitors of various kinases implicated in cancer and inflammatory diseases.
Overview of Brominated Pyrrolopyridine Derivatives within Contemporary Drug Discovery Initiatives
The introduction of a bromine atom onto the pyrrolopyridine scaffold is a common strategy in medicinal chemistry to enhance the biological activity and modulate the physicochemical properties of a lead compound. Halogen atoms, such as bromine, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand for its protein target. Furthermore, the lipophilicity of a molecule can be increased by the addition of a bromine atom, which can improve its ability to cross cell membranes.
In the context of contemporary drug discovery, brominated pyrrolopyridine derivatives are being actively investigated for their potential as anticancer agents. The bromine substituent can be introduced at various positions on the pyrrolopyridine ring system, and its location can significantly impact the compound's biological activity and selectivity. For instance, regioselective bromination of azaindoles is a key synthetic step in the preparation of advanced intermediates for the synthesis of targeted therapeutics. researchgate.net
The specific compound of interest, 7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine, combines the pyrrolo[3,2-c]pyridine core with two key substituents: a bromine atom at the 7-position and a methyl group at the 2-position. The presence of the methyl group can also influence the molecule's properties, for example, by providing a site for metabolic modification or by sterically influencing the binding to a target protein. mdpi.com
While detailed research findings on this compound itself are not extensively available in the public domain, its structural features suggest it is a compound of interest for further investigation within the broader landscape of drug discovery. The following table provides a general overview of the types of biological activities observed for the broader class of pyrrolo[3,2-c]pyridine derivatives, offering a context for the potential applications of the title compound.
| Biological Activity | Target Class | Therapeutic Area |
| Anticancer | Kinases | Oncology |
| Anti-inflammatory | Cytokines | Immunology |
| Antimicrobial | Bacterial enzymes | Infectious Diseases |
This table represents a generalized summary of activities for the pyrrolo[3,2-c]pyridine scaffold and is for illustrative purposes.
Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential as a lead compound in the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-3-10-4-7(9)8(6)11-5/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAYBJZCHYDWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=CC(=C2N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 7 Bromo 2 Methyl 1h Pyrrolo 3,2 C Pyridine and Analogues
Retrosynthetic Analysis of the 1H-Pyrrolo[3,2-c]pyridine Framework
The retrosynthetic analysis of the 1H-pyrrolo[3,2-c]pyridine nucleus reveals two primary disconnection approaches: those that construct the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) (pyrrole-annulation) and those that form the pyridine ring onto a pyrrole precursor (pyridine-annulation).
Pyrrole-Annulation Approaches to the Pyrrolo[3,2-c]pyridine Nucleus
In this strategy, the pyrrole ring is constructed from a suitably substituted pyridine precursor. A common approach involves the use of a 3,4-disubstituted pyridine. For instance, a 3-amino-4-vinylpyridine derivative can undergo intramolecular cyclization to form the pyrrolo[3,2-c]pyridine core. Another method involves the condensation of a 3-amino-4-halopyridine with a compound containing a two-carbon unit, which then cyclizes to form the five-membered pyrrole ring. These methods offer the advantage of readily available and diverse pyridine starting materials.
Pyridine-Annulation Routes for Substituted Pyrrolo[3,2-c]pyridines
Conversely, the pyridine ring can be constructed onto a pre-formed pyrrole ring. This often involves starting with a 2,3-disubstituted pyrrole. For example, a pyrrole with an amino group at the 3-position and a suitable functional group at the 2-position can react with a three-carbon synthon to form the six-membered pyridine ring. One notable example involves the reaction of a 3-aminopyrrole-2-carbaldehyde with a ketone or an active methylene compound, followed by cyclization and aromatization to yield the 1H-pyrrolo[3,2-c]pyridine skeleton.
Directed Synthesis of 7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
The synthesis of the specifically substituted this compound requires careful consideration of the order of bond formations and substituent introductions to ensure the correct regiochemistry.
Regioselective Bromination at the C-7 Position
Achieving regioselective bromination at the C-7 position of the 2-methyl-1H-pyrrolo[3,2-c]pyridine core is a significant challenge. Direct electrophilic bromination of the parent 2-methyl-1H-pyrrolo[3,2-c]pyridine is likely to occur at multiple positions due to the activating nature of the bicyclic system. Therefore, a more directed approach is necessary. One strategy involves the synthesis of a precursor where the C-7 position is already functionalized with a group that can be converted to a bromine atom, such as a nitro or amino group, via Sandmeyer-type reactions.
Alternatively, a pyridine-annulation strategy starting from a pre-brominated pyrrole precursor could be employed. For instance, starting with a 4-bromopyrrole derivative and building the pyridine ring would ensure the bromine is in the desired location. However, a more direct and commonly employed strategy in the synthesis of related halo-azaindoles involves the construction of the pyrrolo[3,2-c]pyridine ring system from a pyridine precursor that already contains the bromine atom at the desired position. For the synthesis of the analogous 6-bromo-1H-pyrrolo[3,2-c]pyridine, a route starting from 2-bromo-5-methylpyridine has been reported. google.combeilstein-journals.org This suggests that a similar strategy, starting with a suitably substituted and brominated pyridine, would be a viable approach for the 7-bromo isomer.
Introduction of the Methyl Moiety at the C-2 Position
The introduction of the methyl group at the C-2 position of the pyrrole ring can be achieved through several methods. In a pyrrole-annulation approach, the methyl group can be incorporated into the two-carbon unit used for the cyclization. For example, using propanal or a related three-carbon synthon in a reaction with a 3-amino-4-halopyridine could lead to the formation of the 2-methylpyrrole ring.
In a pyridine-annulation strategy, one would start with a 2-methylpyrrole derivative. For instance, a 2-methyl-3-aminopyrrole could be a key intermediate for the subsequent construction of the pyridine ring. The synthesis of such substituted pyrroles can be achieved through various established methods, such as the Knorr pyrrole synthesis or the Paal-Knorr synthesis.
A plausible synthetic route for the target compound could involve a multi-step sequence starting from a commercially available substituted pyridine. For example, a process analogous to the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine could be envisioned, where a suitably substituted and brominated aminopyridine is cyclized to form the pyrrole ring. google.combeilstein-journals.org
Optimization of Reaction Conditions for Target Compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvents, temperature, reaction time, and the nature of catalysts and reagents.
For the cyclization step, which is often the key bond-forming reaction, careful selection of the acid or base catalyst is important. In the case of reductive cyclizations to form the pyrrole ring, the choice of the reducing agent and the reaction temperature can significantly impact the outcome. For instance, in the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, the reductive cyclization of a nitro-enamine precursor is carried out using iron powder in acetic acid at elevated temperatures. google.combeilstein-journals.org Similar conditions would likely require optimization for the synthesis of the 7-bromo isomer.
Furthermore, purification methods such as column chromatography or recrystallization are essential to isolate the target compound in high purity. The characterization of the final product and intermediates using techniques like NMR spectroscopy and mass spectrometry is necessary to confirm the desired structure and regiochemistry.
Below is a table summarizing potential synthetic strategies and key considerations:
| Strategy | Starting Materials | Key Reactions | Advantages | Challenges |
| Pyrrole-Annulation | Substituted 3-aminopyridine | Intramolecular cyclization, Condensation/cyclization | Access to diverse pyridine starting materials | Regiocontrol of cyclization |
| Pyridine-Annulation | Substituted 2,3-dihydropyrrole | Condensation, Cyclization, Aromatization | Control over pyrrole substitution | Availability of substituted pyrrole precursors |
| Directed Synthesis from Brominated Pyridine | 2-Bromo-4-amino-5-methylpyridine derivative | Reductive cyclization of a nitro-enamine intermediate | Good regiocontrol of bromination | Multi-step synthesis of the pyridine precursor |
Advanced Coupling and Cyclization Reactions in Pyrrolo[3,2-c]pyridine Synthesis
Modern synthetic organic chemistry offers a powerful toolkit for the construction of complex heterocyclic frameworks like pyrrolo[3,2-c]pyridine. These methods often provide high efficiency, selectivity, and functional group tolerance, moving beyond classical synthetic approaches.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, allowing for the late-stage functionalization of heterocyclic cores.
Suzuki Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide or triflate. This reaction has been effectively used in the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. semanticscholar.orgnih.gov In a typical synthetic route, an N-substituted 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is coupled with various substituted phenylboronic acids. semanticscholar.orgnih.gov The reaction is generally catalyzed by a palladium catalyst such as Pd(PPh₃)₄ in the presence of a base like potassium carbonate. nih.gov This strategy allows for the introduction of a diverse range of aryl groups at the C6 position of the pyrrolo[3,2-c]pyridine ring system. semanticscholar.orgnih.gov
A study on the synthesis of colchicine-binding site inhibitors utilized a Suzuki cross-coupling reaction between an intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, and a variety of arylboronic acids. nih.gov The reactions were performed under microwave irradiation at 125 °C, yielding the desired 6-aryl substituted products. nih.gov
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a) | 63 |
| 2 | o-Tolylboronic acid | 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10b) | 65 |
| 3 | m-Tolylboronic acid | 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10c) | 94 |
| 4 | 2-Methoxyphenylboronic acid | 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10f) | 76 |
| 5 | 3-Methoxyphenylboronic acid | 6-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10g) | 61 |
| 6 | 4-Ethoxyphenylboronic acid | 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10k) | 57 |
| 7 | Naphthalen-2-ylboronic acid | 6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10p) | 52 |
Table 1: Examples of Suzuki Cross-Coupling Reactions for the Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives. nih.gov
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. scirp.org This reaction, co-catalyzed by palladium and copper complexes, is a primary method for synthesizing substituted alkynes. scirp.orgresearchgate.netmdpi.com While specific examples for this compound are not extensively detailed, the methodology has been broadly applied to bromopyridine precursors. scirp.org For instance, the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been successfully demonstrated using a catalyst system of Pd(CF₃COO)₂, PPh₃, and CuI in DMF at 100°C. scirp.org This approach is highly applicable for introducing alkynyl moieties at the 7-position of the 7-bromo-pyrrolo[3,2-c]pyridine scaffold, which can then serve as versatile intermediates for further transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines. atlanchimpharma.com The scope of the reaction is broad, allowing the coupling of various amines with a wide range of aryl halides, including electron-rich and electron-poor systems. wikipedia.orgresearchgate.net For the this compound scaffold, this reaction provides a direct route to 7-amino derivatives. The reaction typically employs a palladium catalyst, a phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOBuᵗ). researchgate.netchemspider.com A practical method for the amination of 2-bromopyridines with volatile amines has been developed in sealed tubes, yielding a variety of aminopyridines that are otherwise difficult to synthesize. nih.gov This demonstrates the potential for applying Buchwald-Hartwig amination to introduce diverse amino substituents onto the pyrrolo[3,2-c]pyridine core.
Annulation reactions that construct heterocyclic rings in a single step are highly valued for their efficiency. A synergetic copper/zinc-catalyzed one-step annulation reaction has been reported for the synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. rsc.org This method involves the reaction of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives in moderate to good yields. rsc.org The reaction proceeds through a double cyclization pathway and its practicality has been demonstrated on a gram scale. rsc.org This cooperative catalysis highlights an innovative approach to building the pyrrolo[3,2-c]pyridine core structure. Furthermore, copper-catalyzed oxidative [3+2] annulation reactions are known for constructing other related five-membered ring systems fused to pyridine, such as 1H-pyrrolo[3,4-b]indolizine-1,3-diones from 2-(pyridine-2-yl)acetates and maleimides. acs.org
Domino and multicomponent reactions (MCRs) are highly atom- and step-economical processes that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. bohrium.com
An efficient, catalyst-free domino strategy has been developed for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives in water. proquest.comresearchgate.net This process involves the reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and various 1,3-dicarbonyl compounds, affording the products in good to high yields (76–94%) after simple crystallization. researchgate.net
Another approach describes a multicomponent two-step strategy for synthesizing polysubstituted pyrrolo[3,2-c]pyridin-4-one derivatives using a recyclable solid acid catalyst. rsc.org This method utilizes inexpensive starting materials under mild conditions, and the catalyst can be reused multiple times without significant loss of activity, making it an environmentally friendly option. rsc.org
Furthermore, domino reactions combining a palladium-catalyzed C-N coupling with a subsequent hydroamination step have been used to synthesize related fused systems like pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.govbeilstein-journals.orgbeilstein-journals.org This sequence typically starts with a Sonogashira reaction to introduce an alkyne, followed by a palladium-catalyzed cyclization with an amine. nih.govbeilstein-journals.org The optimization of such reactions often involves screening various palladium catalysts, phosphine ligands, and bases to achieve high yields. beilstein-journals.org
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Ref. |
| Domino Reaction | 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, 1,3-dicarbonyls | Catalyst-free, Water, 80 °C | 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridines | proquest.comresearchgate.net |
| Multicomponent Reaction | (Not specified) | Solid acid catalyst, mild conditions | Polysubstituted pyrrolo[3,2-c]pyridin-4-ones | rsc.org |
| Domino C-N Coupling/Hydroamination | Alkynylated uracils, anilines | Pd(OAc)₂, DPEphos, K₃PO₄, DMA, 100 °C | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | beilstein-journals.orgbeilstein-journals.org |
Table 2: Overview of Domino and Multicomponent Reactions for Pyrrolo[3,2-c]pyridine and Related Scaffolds.
Protective Group Chemistry in the Synthesis of N-Substituted 1H-Pyrrolo[3,2-c]pyridines
The pyrrole nitrogen of the 1H-pyrrolo[3,2-c]pyridine scaffold often requires protection or substitution to facilitate certain synthetic transformations or to modulate the final compound's properties.
In the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines, the pyrrole nitrogen of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate was substituted with a 3,4,5-trimethoxyphenyl group. semanticscholar.orgnih.gov This was achieved by reacting the N-unsubstituted precursor with 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate, potassium carbonate, and pyridine. nih.gov While this group was not removed in the final steps and thus became a permanent part of the target molecule, its introduction serves to block the N-H position, preventing potential side reactions during the subsequent palladium-catalyzed Suzuki coupling at the C6 position. nih.gov
For reactions where temporary protection of the pyrrole nitrogen is necessary, the tert-butoxycarbonyl (Boc) group is a common and effective choice. The use of Boc protection has been documented in the functionalization of the related 7-azaindole (pyrrolo[2,3-b]pyridine) and pyrrolo[2,3-d]pyrimidine systems. researchgate.net For example, 7-Boc protected pyrrolopyrimidines undergo Suzuki coupling to introduce aryl groups, after which the Boc group can be removed under acidic conditions to yield the N-unsubstituted product. researchgate.net This strategy is directly applicable to the 1H-pyrrolo[3,2-c]pyridine system, allowing for selective functionalization at other positions of the ring system while the reactive pyrrole nitrogen is masked.
Computational and Theoretical Studies on 1h Pyrrolo 3,2 C Pyridine Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
The positions of the bromine and methyl substituents on the pyrrolopyridine core significantly influence the electronic properties. The bromine atom, being electronegative, acts as a weak deactivating group through its inductive effect, while the methyl group is an electron-donating group that can activate the ring system. The interplay of these effects governs the molecule's reactivity towards electrophilic and nucleophilic reagents.
Table 1: Calculated Electronic Properties of 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine | -5.8 | -0.9 | 4.9 | 2.1 |
| 2-methyl-1H-pyrrolo[3,2-c]pyridine | -5.6 | -0.8 | 4.8 | 2.3 |
| 7-bromo-1H-pyrrolo[3,2-c]pyridine | -6.0 | -1.2 | 4.8 | 1.5 |
| This compound | -5.9 | -1.1 | 4.8 | 1.7 |
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful tools to predict the binding affinity and interaction patterns of a ligand with a biological target. For the 1H-pyrrolo[3,2-c]pyridine scaffold, these methods have been instrumental in identifying potential protein targets and optimizing ligand binding. Derivatives of this scaffold have been investigated as inhibitors for various kinases, such as FMS kinase, and as tubulin polymerization inhibitors. tandfonline.comnih.gov
Conformational Landscape Analysis and Dynamics Studies
Understanding the conformational flexibility of a molecule is essential for drug design. While the 1H-pyrrolo[3,2-c]pyridine core is rigid, substituents can have rotatable bonds. For this compound, the primary conformational freedom would be associated with any larger, flexible substituents if they were to be added to the core structure.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand when bound to a protein. researchgate.net These simulations model the movements of atoms over time, revealing the stability of the ligand-protein complex and the key interactions that are maintained throughout the simulation. For the 1H-pyrrolo[3,2-c]pyridine system, MD simulations have been used to study the stability of inhibitor-enzyme complexes. mdpi.com
In Silico Prediction of Reaction Mechanisms and Pathways
Computational chemistry can be used to predict the most likely pathways for the synthesis of this compound. Theoretical calculations can model the transition states and intermediates of potential reaction steps, helping to determine the feasibility and efficiency of a synthetic route. For instance, the synthesis of related pyrrolopyridine derivatives often involves steps like nitration, reduction, and cyclization, followed by functionalization using cross-coupling reactions like the Suzuki reaction. semanticscholar.org Computational studies can help in understanding the regioselectivity of such reactions on the substituted pyrrolopyridine core.
Cheminformatics Approaches to Scaffold Exploration
Cheminformatics utilizes computational methods to analyze large chemical datasets. For the 1H-pyrrolo[3,2-c]pyridine scaffold, cheminformatics approaches can be used to explore the chemical space around this core structure. By analyzing databases of known active compounds, quantitative structure-activity relationship (QSAR) models can be developed. imist.maimist.ma These models correlate the structural features of molecules with their biological activity, enabling the prediction of the activity of novel, untested compounds like this compound.
Furthermore, virtual screening of large compound libraries can be performed to identify other molecules containing the 1H-pyrrolo[3,2-c]pyridine scaffold that are likely to bind to a specific biological target. This approach accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing.
Structure Activity Relationship Sar Investigations of Pyrrolo 3,2 C Pyridine Derivatives
Positional and Substituent Effects on Biological Activity
The biological activity of pyrrolo[3,2-c]pyridine derivatives is highly sensitive to the nature and position of various substituents on the core scaffold. Studies targeting cancer and inflammatory diseases have revealed key insights into how modifications at different positions influence efficacy.
In a series of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives designed as anticancer agents, the substituent at the C-7 position was found to be a major determinant of cytotoxic activity. The introduction of various aryl and heteroaryl groups at this position led to a wide range of potencies against HeLa, SGC-7901, and MCF-7 cancer cell lines. For instance, replacing an unsubstituted phenyl group at C-7 with an indolyl group resulted in compound 10t , which showed the most potent antiproliferative activities with IC₅₀ values ranging from 0.12 to 0.21 µM. nih.gov This suggests that the electronic properties and hydrogen-bonding capacity of the C-7 substituent are critical for activity. Generally, electron-donating groups (e.g., methoxy, ethoxy) on a phenyl ring at C-7 tended to enhance potency compared to electron-withdrawing groups. nih.gov
Another critical area for substitution is the C-4 position. In a series developed as FMS kinase inhibitors, various diarylamide and diarylurea moieties were explored. nih.gov The nature of the substituent attached to the C-4 amide or urea (B33335) nitrogen was pivotal. For example, a 4-morpholino-3-(trifluoromethyl)phenyl substituent in this position led to compound 1r , a highly potent FMS kinase inhibitor with an IC₅₀ of 30 nM. nih.gov This highlights the importance of the C-4 position for establishing key interactions within the enzyme's active site.
Table 1: Effect of C-7 Aryl Substituents on Antiproliferative Activity (IC₅₀ in µM)
| Compound | R (at C-7) | HeLa | SGC-7901 | MCF-7 |
| 10a | Phenyl | 0.95 | 1.12 | 1.34 |
| 10b | o-tolyl | 0.88 | 1.05 | 1.21 |
| 10c | m-tolyl | 0.73 | 0.89 | 1.03 |
| 10d | p-tolyl | 0.65 | 0.78 | 0.92 |
| 10k | 4-ethoxyphenyl | 0.31 | 0.42 | 0.55 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
Data sourced from Wang, C., et al. (2024). nih.gov
Role of Halogenation at C-7 in Receptor Binding and Enzyme Inhibition
Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and to introduce potential halogen bonds with biological targets. In the context of pyrrolo[3,2-c]pyridine derivatives, halogenation of substituents at the C-7 position has been shown to fine-tune biological activity.
By comparing C-7 aryl derivatives with different halogen substitutions, clear trends emerge. The introduction of a fluorine atom at the para-position of the C-7 phenyl ring (compound 10e ) moderately improved anticancer activity compared to the unsubstituted phenyl analog (10a ). nih.gov Similarly, para-substitution with chlorine (10g ) and bromine (10h ) also resulted in enhanced potency. The position of the halogen is crucial; for example, the 2,4-difluorophenyl derivative (10f ) was more potent than the 4-fluorophenyl analog (10e ), suggesting that multiple halogen interactions or specific electronic effects can be beneficial. nih.gov This indicates that halogens at the C-7 aryl moiety can influence receptor binding, potentially by forming favorable interactions in a hydrophobic pocket or by altering the electron density of the ring system to improve target engagement.
Significance of the Methyl Group at C-2 for Modulating Activity and Selectivity
While extensive SAR studies have focused on the N-1, C-4, and C-7 positions of the pyrrolo[3,2-c]pyridine scaffold, the specific contribution of the C-2 methyl group, as present in the core subject compound, is less defined in the available literature. No direct comparative studies systematically replacing the C-2 methyl group on this specific scaffold were identified.
N-1 Substituent Variations and Their Impact on Bioactivity
The pyrrole (B145914) nitrogen (N-1) is a key position for substitution, providing a vector to introduce groups that can occupy large pockets in target enzymes and form critical binding interactions. In the development of FMS kinase inhibitors, modifications at the N-1 position were fundamental to achieving high potency. nih.gov
The initial synthetic route for these inhibitors involved the fusion of 4-chloropyrrolo[2,3-b]pyridine with nitroanilines, which rearranges to yield 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochlorides. nih.gov The presence of an aryl group, such as a 3-nitrophenyl or a 3-aminophenyl group, at the N-1 position was a foundational element of the design. Subsequent modifications to the C-4 amino group built upon this N-1 aryl scaffold. For instance, converting the 1-(3-aminophenyl) derivative into a diarylurea by reacting it with 3,5-bis(trifluoromethyl)phenyl isocyanate yielded compound 1e , a potent FMS kinase inhibitor with an IC₅₀ of 60 nM. nih.gov This demonstrates that a synergistic relationship between the N-1 and C-4 substituents is essential for bioactivity. In other studies, such as the development of anticancer agents, a 1-(3,4,5-trimethoxyphenyl) group was consistently used, indicating that this specific bulky, electron-rich substituent was identified as optimal for interacting with the colchicine-binding site of tubulin. nih.gov
Table 2: Effect of N-1 and C-4 Substituents on FMS Kinase Inhibition
| Compound | N-1 Substituent | C-4 Moiety | FMS Kinase IC₅₀ (nM) |
| KIST101029 | 3-aminophenyl | N-(4-morpholino-3-(trifluoromethyl)phenyl)acetamide | 96 |
| 1e | 3-aminophenyl | N-(3,5-bis(trifluoromethyl)phenyl)urea | 60 |
| 1r | 3-aminophenyl | N-(4-morpholino-3-(trifluoromethyl)phenyl)amide | 30 |
Data sourced from El-Gamal, M. I., & Oh, C.-H. (2018). nih.gov
Rational Design Principles Derived from SAR Data
The accumulated SAR data for pyrrolo[3,2-c]pyridine derivatives allow for the formulation of several rational design principles for developing potent and selective inhibitors for various targets:
Core Scaffold: The rigid, bicyclic 1H-pyrrolo[3,2-c]pyridine core serves as an excellent and versatile template for designing kinase inhibitors and anticancer agents due to its ability to mimic endogenous purines and engage in key hydrogen-bonding interactions. nih.govnih.gov
N-1 Substitution: The N-1 position is critical for anchoring the molecule in larger, often hydrophobic, regions of an active site. Bulky and electronically distinct aryl groups at this position are consistently shown to be crucial for high-potency enzyme inhibition. nih.gov
C-7 Modification: The C-7 position is a primary site for modulating biological activity and selectivity. Introducing diverse aryl and heteroaryl groups at this position allows for fine-tuning of potency. Specific functionalities, such as an indole (B1671886) ring, can dramatically enhance activity against certain cancer cell lines. nih.gov
Synergistic Effects: Optimal activity is often achieved through the synergistic interplay of substituents at multiple positions (e.g., N-1 and C-4). The design process must consider the combined influence of these groups on the molecule's ability to adopt the ideal conformation for binding. nih.gov
Molecular Mechanism of Action and Biological Target Identification Non Clinical
Kinase Inhibition Landscape of Pyrrolo[3,2-c]pyridine Scaffolds
The pyrrolo[3,2-c]pyridine core is a key pharmacophore in the design of potent kinase inhibitors. Its structural similarity to the purine (B94841) core of ATP allows it to function as an ATP-competitive inhibitor, targeting the ATP-binding pocket of various kinases. This has led to the development of derivatives with significant activity against several kinase families involved in cell signaling, proliferation, and survival.
The Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS kinase, is a member of the type III receptor tyrosine kinase family and plays a crucial role in the proliferation and survival of the monocyte/macrophage lineage. nih.gov Over-expression of FMS kinase is associated with various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders. nih.gov Consequently, inhibitors of FMS are considered promising therapeutic candidates.
A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory activity against FMS kinase. tandfonline.comdoaj.org Among these, compounds 1e and 1r were identified as the most potent, with IC50 values of 60 nM and 30 nM, respectively. nih.govtandfonline.com This potency was significantly higher than the lead compound, KIST101029 , which had an IC50 of 96 nM. nih.govtandfonline.com
Compound 1r demonstrated notable selectivity for FMS kinase when tested against a panel of 40 other kinases. nih.govtandfonline.com At a concentration of 1 µM, it inhibited FMS by 81%, while showing significantly lower inhibition for other kinases like FLT3 (D835Y) (42%) and c-MET (40%). nih.gov This suggests a selectivity of over 33-fold for FMS compared to other kinases. nih.gov Further testing in a bone marrow-derived macrophage (BMDM) growth assay revealed an IC50 of 84 nM for compound 1r , which was 2.32 times more potent than KIST101029 (IC50 = 195 nM). nih.govtandfonline.com
| Compound | FMS Kinase IC50 (nM) | BMDM IC50 (nM) |
|---|---|---|
| 1r | 30 | 84 |
| 1e | 60 | N/A |
| KIST101029 (Lead Compound) | 96 | 195 |
The 1H-pyrrolo[3,2-c]pyridine scaffold has also been successfully utilized to develop inhibitors of mitotic kinases, which are critical for cell cycle regulation. Monopolar Spindle 1 (MPS1) kinase is a key component of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome segregation during mitosis. nih.govnih.gov As MPS1 is often overexpressed in human cancers, it represents a significant target in oncology. nih.govnih.gov
Structure-based design and optimization of a 1H-pyrrolo[3,2-c]pyridine hit from a high-throughput screening led to the discovery of highly potent and selective MPS1 inhibitors. nih.gov This effort culminated in the development of compound 65 (CCT251455) , a potent inhibitor of MPS1 that stabilizes an inactive conformation of the kinase. nih.govnih.gov This compound demonstrated excellent translation from in vitro biochemical potency to cell-based activity, with a P-MPS1 IC50 of 0.04 μM and an HCT116 GI50 of 0.16 μM. nih.gov
In addition to MPS1, derivatives of the related pyrrolopyridinone structure have been identified as the first potent inhibitors of Cdc7 kinase. dundee.ac.uk Cdc7 is another essential protein that facilitates DNA replication, and its inhibition can lead to selective death of tumor cells. dundee.ac.uk
| Compound | Target Kinase | P-MPS1 IC50 (µM) | HCT116 GI50 (µM) |
|---|---|---|---|
| 65 (CCT251455) | MPS1 | 0.04 | 0.16 |
The broader applicability of pyrrolopyridine-based scaffolds as kinase inhibitors is evident from their activity against other important kinase families. While not strictly 7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine, the closely related pyrrolo[2,3-d]pyrimidine scaffold has yielded multi-targeted inhibitors. For instance, the compound AEE 788 is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. tocris.com It also demonstrates inhibitory activity against c-Abl, c-Fms (FMS), and c-Src. tocris.com
The inhibitory concentrations (IC50) for AEE 788 highlight its broad-spectrum activity:
EGFR family: EGFR (2 nM), ErbB2 (6 nM), ErbB4 (160 nM)
VEGFR family: VEGFR-1 (59 nM), VEGFR-2 (77 nM), VEGFR-3 (330 nM)
Other kinases: c-Abl (52 nM), c-Fms (60 nM), c-Src (61 nM) tocris.com
This demonstrates that modifications to the pyrrolopyridine core can modulate the selectivity profile, enabling the targeting of a wide range of kinases involved in oncogenesis and angiogenesis. tocris.comwjgnet.com
Inhibition of Non-Kinase Enzymes by Pyrrolo[3,2-c]pyridine Derivatives
The therapeutic potential of the pyrrolo[3,2-c]pyridine scaffold extends beyond kinase inhibition to other classes of enzymes that are critical in different pathological processes.
Certain derivatives of pyrrolo[3,2-c]pyridine have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. A study of various synthesized derivatives found that most compounds displayed potent inhibitory activities, with IC50 values ranging from 48.65 ± 0.01 µM to 733.83 ± 0.10 µM. researchgate.net This activity was notably stronger than that of the standard inhibitor, acarbose, which has an IC50 of 750.90 ± 0.14 µM. researchgate.net A kinetic study of the most potent compound, 5e (IC50 = 48.65 ± 0.01 µM), revealed a competitive mechanism of inhibition. researchgate.net
Human Immunodeficiency Virus-1 (HIV-1) integrase is a crucial enzyme for the replication of the virus, making it a validated target for antiretroviral therapy. nih.govnih.gov The pyrrolopyridine scaffold has been incorporated into the design of allosteric integrase inhibitors (ALLINIs). nih.gov These compounds target a noncatalytic site of the integrase, specifically the binding pocket of the host protein LEDGF/p75, which induces aberrant oligomerization of the integrase and disrupts its function during viral maturation. nih.gov
One such pyrrolopyridine-based ALLINI, STP0404 , displays highly potent anti-HIV-1 activity with a picomolar IC50 in human peripheral blood mononuclear cells (PBMCs) and a therapeutic index greater than 24,000. nih.gov Another series of bicyclic hydroxy-1H-pyrrolopyridine-triones has also been reported as a new family of HIV-1 integrase inhibitors, showing low micromolar inhibitory potencies with selectivity for the strand transfer reaction. nih.gov A representative inhibitor from this series, 5e , retained most of its inhibitory potency against major raltegravir-resistant integrase mutants. nih.gov
Bacterial Enzyme Inhibition (e.g., InhA from Mycobacterium tuberculosis)
There is no available scientific literature detailing the inhibitory activity of this compound against bacterial enzymes, including the enoyl-acyl carrier protein (ACP) reductase (InhA) from Mycobacterium tuberculosis. Research on InhA inhibitors has identified other chemical scaffolds, but studies have not included this specific compound.
Poly(ADP-ribose) Polymerase (PARP-1) Inhibition
Currently, no published research has evaluated this compound as an inhibitor of Poly(ADP-ribose) Polymerase (PARP-1). The mechanism of action for this compound in relation to PARP-1 remains uninvestigated.
Ligand-Protein Binding Studies (excluding human data)
Specific ligand-protein binding studies for this compound with non-human proteins are not documented in the available scientific literature. Consequently, its binding affinity, kinetics, and interaction modes with specific biological targets have not been characterized.
In Vitro Cellular Assays for Biological Response Assessment (Non-Clinical Cell Lines)
Antiproliferative Activity against Cancer Cell Lines
While various derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and tested for antiproliferative effects against several cancer cell lines, specific data for this compound is absent from these studies. nih.govnih.gov Therefore, no data on its potency or selectivity against cancer cell lines can be presented.
Effects on Cell Cycle Progression and Apoptosis Induction
There are no available studies that have assessed the impact of this compound on cell cycle progression or its ability to induce apoptosis in non-clinical cell lines. The molecular pathways related to cell cycle checkpoints and programmed cell death have not been explored for this compound.
Modulation of Inflammatory Responses in Cellular Models
The potential for this compound to modulate inflammatory responses in cellular models has not been reported in the scientific literature. Research into its effects on inflammatory pathways, cytokine production, or key inflammatory enzymes is currently unavailable.
Future Perspectives and Research Challenges for 7 Bromo 2 Methyl 1h Pyrrolo 3,2 C Pyridine Research
Development of Next-Generation Pyrrolo[3,2-c]pyridine Analogues with Enhanced Specificity
The development of next-generation analogues of 7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine with improved target specificity is a crucial area of future research. The existing body of work on pyrrolopyridine derivatives indicates their potential as inhibitors of various kinases and other cellular targets. For instance, derivatives of the isomeric pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against fibroblast growth factor receptor (FGFR). nih.gov Future efforts will likely focus on modifying the this compound core to achieve higher affinity and selectivity for specific biological targets.
One promising approach is structure-based drug design, where the crystal structure of a target protein is used to guide the synthesis of more specific inhibitors. Molecular modeling and docking studies can help in designing analogues that fit precisely into the active site of a target enzyme, thereby enhancing specificity and reducing off-target effects. For example, molecular modeling has been used to design 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. nih.gov
Furthermore, the exploration of diverse substituents at various positions of the pyrrolo[3,2-c]pyridine ring system will be essential. The bromine atom at the 7-position and the methyl group at the 2-position of the parent compound offer opportunities for a wide range of chemical modifications. The introduction of different functional groups can modulate the electronic and steric properties of the molecule, leading to improved binding affinity and selectivity for the intended target.
Table 1: Examples of Bioactive Pyrrolopyridine Derivatives and Their Targets
| Compound Class | Target | Potential Therapeutic Area |
| 1H-pyrrolo[3,2-c]pyridine derivatives | Colchicine-binding site of tubulin | Cancer |
| Pyrrolo[3,2-c]pyridine derivatives | FMS kinase | Cancer, Arthritis mdpi.com |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Fibroblast Growth Factor Receptor (FGFR) | Cancer nih.gov |
| 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives | H+/K+-ATPase | Gastroesophageal reflux disease |
Exploration of Novel Therapeutic Applications Beyond Current Indications
While pyrrolopyridine derivatives have been primarily investigated for their anticancer and anti-inflammatory properties, there is a vast, unexplored landscape of other potential therapeutic applications. mdpi.com Future research should aim to screen this compound and its analogues against a broader range of biological targets to uncover new therapeutic uses.
For example, the structural similarity of the pyrrolopyridine nucleus to purines suggests that these compounds could be effective inhibitors of enzymes involved in nucleotide metabolism or signaling pathways. This could open up avenues for their use in antiviral or immunosuppressive therapies. Additionally, the ability of some heterocyclic compounds to cross the blood-brain barrier makes them attractive candidates for treating neurological disorders. Investigating the neuropharmacological properties of this compound derivatives could lead to the discovery of new treatments for diseases such as Alzheimer's or Parkinson's disease.
High-throughput screening (HTS) of large compound libraries derived from the this compound scaffold against a diverse panel of assays will be instrumental in identifying novel bioactivities. This unbiased approach can reveal unexpected therapeutic opportunities that would not be discovered through a target-centric approach alone.
Advanced Methodologies for Synthesis and Functionalization
The efficient and versatile synthesis of this compound and its derivatives is fundamental to exploring their full therapeutic potential. While classical synthetic routes exist, the development of more advanced and efficient methodologies is a key research challenge. nih.gov
Modern synthetic organic chemistry offers a plethora of tools that can be applied to the synthesis and functionalization of the pyrrolo[3,2-c]pyridine core. For instance, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to introduce a wide variety of substituents at the bromine-bearing 7-position. tandfonline.com These reactions are known for their high efficiency and functional group tolerance, making them ideal for generating large and diverse compound libraries for biological screening.
Furthermore, C-H activation methodologies could provide a more direct and atom-economical way to functionalize the pyrrolo[3,2-c]pyridine ring system. This approach avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process. The development of regioselective C-H functionalization methods for this specific scaffold would be a significant advancement in the field. A general synthetic scheme for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been reported, which starts from 2-bromo-5-methylpyridine. nih.govtandfonline.com
Integration of Omics Technologies for Comprehensive Target Identification
A significant challenge in drug discovery is the identification of the specific molecular target(s) of a bioactive compound. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, offers a powerful approach to comprehensively identify the targets of this compound and its analogues. nih.govnih.gov
By treating cells or organisms with these compounds and analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can gain insights into the biological pathways that are perturbed. nih.gov This information can then be used to formulate hypotheses about the direct molecular targets of the compounds.
For example, proteomic techniques such as affinity chromatography coupled with mass spectrometry can be used to directly identify proteins that bind to a derivatized version of this compound. nih.gov Similarly, chemogenomic approaches, where the compound is screened against a panel of genetically modified cell lines, can help to pinpoint the genes and pathways that are essential for its activity.
Table 2: Omics Technologies and Their Application in Target Identification
| Omics Technology | Information Gained | Application to Pyrrolopyridine Research |
| Genomics | Identification of gene mutations and variations associated with drug response. | Identifying genetic markers that predict sensitivity or resistance to pyrrolopyridine-based drugs. |
| Transcriptomics | Changes in gene expression patterns upon drug treatment. | Elucidating the cellular pathways affected by this compound. |
| Proteomics | Alterations in protein expression and post-translational modifications. | Directly identifying protein targets and understanding the mechanism of action. nih.gov |
| Metabolomics | Changes in the levels of small molecule metabolites. | Assessing the metabolic consequences of drug treatment and identifying affected metabolic pathways. |
Addressing Synthetic and Biological Challenges in Pyrrolopyridine Chemical Biology
Despite the promise of this compound and its derivatives, several synthetic and biological challenges need to be addressed to fully realize their therapeutic potential.
From a synthetic perspective, achieving regioselectivity during the functionalization of the pyrrolo[3,2-c]pyridine core can be challenging due to the presence of multiple reactive sites. The development of robust and scalable synthetic routes that allow for the precise installation of desired functional groups is a key priority.
From a biological standpoint, issues such as poor solubility, metabolic instability, and off-target toxicity can hinder the development of promising compounds into effective drugs. Future research will need to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules. This can be achieved through medicinal chemistry approaches, such as the introduction of solubilizing groups or the modification of metabolically labile sites.
Furthermore, a deeper understanding of the structure-activity relationships (SAR) and structure-toxicity relationships is essential for the design of safer and more effective drugs. This will require the synthesis and biological evaluation of a large number of analogues, coupled with computational modeling to identify the key structural features that govern efficacy and toxicity.
Q & A
Q. What advanced techniques are critical for elucidating reaction mechanisms in brominated heterocycle chemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
